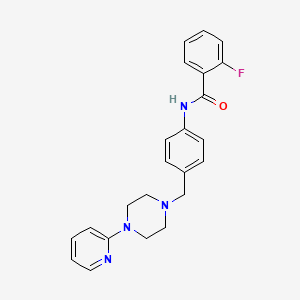

2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom and a pyridinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological assays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under dehydrating conditions.

Benzylation: The piperazine intermediate is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate to form 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzene.

Amidation: The final step involves the reaction of the benzylated intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridinyl moiety, potentially converting it to a piperidine derivative.

Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide has shown potential in the development of new therapeutic agents. Its structure incorporates a piperazine moiety, which is prevalent in many pharmaceuticals due to its ability to interact with various biological targets.

Antidepressant and Antipsychotic Activity

Research indicates that compounds with similar structures exhibit antidepressant and antipsychotic properties. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, making derivatives of this compound promising candidates for treating mood disorders .

Anticancer Properties

Studies have evaluated the efficacy of benzamide derivatives as inhibitors of specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have been shown to inhibit RET kinase activity, which is crucial in certain types of cancer . This positions such compounds as potential leads for further development in oncological therapeutics.

Neuropharmacology

The compound's interaction with the central nervous system (CNS) makes it a subject of interest in neuropharmacology. Its ability to cross the blood-brain barrier could allow it to act on CNS targets effectively, potentially leading to developments in treatments for neurological disorders such as schizophrenia or anxiety .

Material Science

Beyond medicinal applications, there is growing interest in the use of benzamide derivatives in material science. The unique properties imparted by the fluorine atom and the piperazine structure can enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials .

Case Study 1: Antidepressant Activity

A study conducted on various benzamide derivatives demonstrated that modifications on the piperazine ring significantly influenced their antidepressant activity. The presence of electron-withdrawing groups like fluorine enhanced binding affinity to serotonin receptors, suggesting that this compound could be a lead compound for further exploration .

Case Study 2: Anticancer Efficacy

In vitro assays have shown that compounds similar to this compound effectively inhibit cell proliferation in RET-positive cancer cell lines. The study highlighted how structural modifications could lead to increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(4-(2-(phenylamino)acetyl)piperazin-1-yl)phenyl)benzamide

- N-(4-(4-(2-(methylamino)acetyl)piperazin-1-yl)phenyl)benzamide

- N-(4-(4-(2-(ethylamino)acetyl)piperazin-1-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, alter its lipophilicity, and affect its interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

2-Fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C25H27FN4O2

- Molecular Weight : 434.506 g/mol

- CAS Number : 155204-26-5

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.228 g/cm³ |

| Boiling Point | 614.4°C at 760 mmHg |

| Flash Point | 325.4°C |

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, notably those involved in the cell cycle regulation, such as CDK4 and CDK6. These kinases are crucial for cell proliferation, and their inhibition can lead to reduced tumor growth.

Pathway Involvement

The compound is also known to interact with the PI3K/AKT/mTOR signaling pathway, which plays a pivotal role in cellular growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a candidate for cancer treatment.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values lower than standard chemotherapeutic agents like doxorubicin in certain assays.

Neurological Effects

Recent research indicates that compounds with similar structures have potential applications in treating neurological disorders such as Alzheimer's disease. The piperazine moiety is often associated with neuroprotective effects, suggesting that this compound may also exhibit similar properties.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited potent anti-proliferative activity (IC50 < 10 µM) against breast and lung cancer cells .

- Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, which may enhance its therapeutic potential. The compound's interaction with metabolic enzymes indicates a moderate clearance rate, suggesting a prolonged half-life conducive to sustained therapeutic effects .

- Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions of this compound with target proteins involved in cancer pathways. These simulations revealed that hydrophobic interactions play a significant role in its binding affinity, supporting its potential as a lead compound for further development .

Propiedades

IUPAC Name |

2-fluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O/c24-21-6-2-1-5-20(21)23(29)26-19-10-8-18(9-11-19)17-27-13-15-28(16-14-27)22-7-3-4-12-25-22/h1-12H,13-17H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSVRQLWIJTNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.